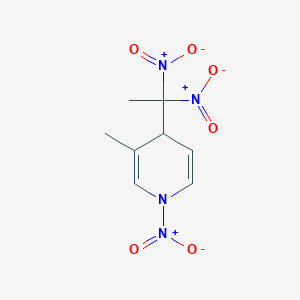
Pyridine, 4-(1,1-dinitroethyl)-1,4-dihydro-3-methyl-1-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 4-(1,1-dinitroethyl)-1,4-dihydro-3-methyl-1-nitro- is a compound belonging to the class of dinitromethylazines. The combination of the dinitromethyl group with an azine ring provides a foundation for the design of advanced energetic compounds .
Preparation Methods
The synthesis of Pyridine, 4-(1,1-dinitroethyl)-1,4-dihydro-3-methyl-1-nitro- can be achieved through several methods:
Nitration of Alkylazines: The earliest reported synthesis involved the treatment of 4-ethylpyridine bis(methylol) derivative with nitric acid, resulting in the formation of 4-(1,1-dinitroethyl)-pyridine.
Cyclization Reactions: These involve dinitroaliphatic and heterocyclic compounds.
Nucleophilic Substitution: This method involves the action of dinitrocarbanions on azines.
Denitration of Trinitromethylazines: This method involves the removal of a nitro group from trinitromethylazines.
Functionalization Reactions: These reactions modify the dinitromethyl group or other substituents bonded to the azine ring.
Chemical Reactions Analysis
Pyridine, 4-(1,1-dinitroethyl)-1,4-dihydro-3-methyl-1-nitro- undergoes various chemical reactions:
Scientific Research Applications
Pyridine, 4-(1,1-dinitroethyl)-1,4-dihydro-3-methyl-1-nitro- has several scientific research applications:
Mechanism of Action
The mechanism of action of Pyridine, 4-(1,1-dinitroethyl)-1,4-dihydro-3-methyl-1-nitro- involves its interaction with molecular targets and pathways. The dinitromethyl group plays a crucial role in its reactivity and interactions with other molecules . The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of different products .
Comparison with Similar Compounds
Pyridine, 4-(1,1-dinitroethyl)-1,4-dihydro-3-methyl-1-nitro- can be compared with other similar compounds, such as:
(Dinitromethyl)pyrimidines: These compounds share similar structural features and reactivity.
(Dinitromethyl)-1,3,5-triazines: These compounds are also used in the synthesis of energetic materials.
α-Halo-α,α-dinitroethyl derivatives: These compounds have similar chemical properties and applications.
Properties
CAS No. |
62322-18-3 |
|---|---|
Molecular Formula |
C8H10N4O6 |
Molecular Weight |
258.19 g/mol |
IUPAC Name |
4-(1,1-dinitroethyl)-3-methyl-1-nitro-4H-pyridine |
InChI |
InChI=1S/C8H10N4O6/c1-6-5-9(12(17)18)4-3-7(6)8(2,10(13)14)11(15)16/h3-5,7H,1-2H3 |
InChI Key |
SOCSSXYVVBJZLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=CC1C(C)([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















